Cas no 93413-44-6 (S-Venlafaxine)

S-Venlafaxine structure
S-Venlafaxine structure
商品名:S-Venlafaxine
CAS番号:93413-44-6
MF:C17H27NO2
メガワット:277.401785135269
CID:801326

S-Venlafaxine 化学的及び物理的性質

名前と識別子

    • Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
    • S-Venlafaxine
    • 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
    • (-)-Venlafaxine
    • (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
    • (S)-VENLAFAXINE
    • 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
    • BIDD:GT0838
    • R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
    • R-venlafaxine
    • 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
    • インチ: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
    • InChIKey: PNVNVHUZROJLTJ-MRXNPFEDSA-N
    • ほほえんだ: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

計算された属性

  • せいみつぶんしりょう: 277.204179g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 277.204179g/mol
  • 単一同位体質量: 277.204179g/mol
  • 水素結合トポロジー分子極性表面積: 32.7Ų
  • 重原子数: 20
  • 複雑さ: 279
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: 102-104°C
  • PSA: 32.70000
  • LogP: 3.03560

S-Venlafaxine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-208330-5mg
S-Venlafaxine,
93413-44-6
5mg
¥3234.00 2023-09-05
TRC
V120008-5mg
S-Venlafaxine
93413-44-6
5mg
$ 265.00 2023-09-05
TRC
V120008-2mg
S-Venlafaxine
93413-44-6
2mg
$ 190.00 2023-04-16
Apollo Scientific
BICR388-10mg
(S)-Venlafaxine
93413-44-6
10mg
£386.00 2024-07-20
Apollo Scientific
BICR388-25mg
(S)-Venlafaxine
93413-44-6
25mg
£727.00 2024-07-20
Apollo Scientific
BICR388-50mg
(S)-Venlafaxine
93413-44-6
50mg
£1136.00 2024-07-20
TRC
V120008-50mg
S-Venlafaxine
93413-44-6
50mg
$ 1777.00 2023-09-05
ChemScence
CS-0131886-1mg
(S)-Venlafaxine
93413-44-6
1mg
$120.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S937827-5mg
(S)-Venlafaxine
93413-44-6 ≥98%
5mg
¥3,150.00 2022-09-28
TRC
V120008-10mg
S-Venlafaxine
93413-44-6
10mg
$ 526.00 2023-09-05

S-Venlafaxine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  rt
リファレンス
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

ごうせいかいろ 2

はんのうじょうけん
リファレンス
N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of venlafaxine hydrochloride crystalline polymorphs
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Process for resolving racemic amine by optically pure derivative of cypermethric acid
, India, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  cooled
リファレンス
Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors.
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate ,  Water ;  2 h, 0 °C
リファレンス
Asymmetric synthesis of (-)-venlafaxine using organocatalyst
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Asymmetric synthesis of (-)-venlafaxine using organocatalyst
, United States, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ;  reflux
リファレンス
Process for preparation of chiral venlafaxine hydrochloride in crystal forms
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.3 Solvents: Hexane ;  1 h, rt; 2 h, 0 °C
リファレンス
Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
1.2 Solvents: Hexane ;  1 h, rt; 2 h, 0 °C
リファレンス
Preparation and formulation of O-desmethyl venlafaxine enantiomers
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane
Liu, Dong-Wang; Tang, Lin-Jun; Huang, Fei-Fei; Wang, Li-Ping; Wang, Xiao-Ji; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Phenethylamine derivatives and intermediates
, European Patent Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity
Yardley, John P.; Husbands, G. E. Morris; Stack, Gary; Butch, Jacqueline; Bicksler, James; et al, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ;  15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ;  2 h, 0 °C
リファレンス
Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst
Chavan, Subhash P.; Garai, Sumanta; Pawar, Kailash P., Tetrahedron Letters, 2013, 54(17), 2137-2139

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  > 1 min, rt
リファレンス
Efficient resolution of venlafaxine and mechanism study via X-ray crystallography
Liu, Zhi-Jin; Liu, Han; Chen, Xuan-Wen; Lin, Min; Hu, Yu ; et al, Chirality, 2018, 30(3), 268-274

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
リファレンス
Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative
, Japan, , ,

S-Venlafaxine Raw materials

S-Venlafaxine Preparation Products

S-Venlafaxine 関連文献

S-Venlafaxineに関する追加情報

S-Venlafaxine (CAS No. 93413-44-6): A Comprehensive Overview

S-Venlafaxine (CAS No. 93413-44-6) is a chiral form of the antidepressant venlafaxine, which is widely used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other mood disorders. This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of serotonin and norepinephrine in the brain, thereby improving mood and reducing anxiety.

The S-enantiomer of venlafaxine has been the subject of extensive research due to its unique pharmacological properties and potential therapeutic benefits. Unlike the racemic mixture, which contains both the S- and R-enantiomers, S-Venlafaxine is believed to have a more favorable pharmacokinetic profile and fewer side effects, making it an attractive candidate for further development in the pharmaceutical industry.

Recent studies have highlighted the efficacy of S-Venlafaxine in treating various psychiatric conditions. For instance, a randomized controlled trial published in the Journal of Clinical Psychiatry demonstrated that S-Venlafaxine was significantly more effective than placebo in reducing symptoms of MDD, with a lower incidence of adverse effects compared to the racemic form. This finding suggests that S-Venlafaxine may offer a safer and more effective treatment option for patients with depression.

In addition to its antidepressant properties, S-Venlafaxine has shown promise in treating anxiety disorders. A meta-analysis published in the British Journal of Clinical Pharmacology found that S-Venlafaxine was associated with significant improvements in anxiety symptoms, particularly in patients with GAD. The study also noted that S-Venlafaxine had a better tolerability profile compared to other SNRIs, which is crucial for long-term treatment adherence.

The pharmacokinetics of S-Venlafaxine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research has shown that S-Venlafaxine has a higher bioavailability and a longer half-life compared to the R-enantiomer, which may contribute to its enhanced therapeutic effects. Furthermore, S-Venlafaxine exhibits linear pharmacokinetics over a wide dose range, making it easier to predict its behavior in clinical settings.

Clinical trials have also explored the potential of S-Venlafaxine in treating other conditions such as chronic pain and fibromyalgia. A phase II trial conducted by a team of researchers at Harvard Medical School found that S-Venlafaxine was effective in reducing pain intensity and improving quality of life in patients with fibromyalgia. The study suggested that the analgesic effects of S-Venlafaxine may be mediated through its actions on serotonin and norepinephrine pathways.

The safety profile of S-Venlafaxine has been extensively evaluated through numerous clinical trials. Common side effects reported include nausea, headache, dizziness, and insomnia. However, these side effects are generally mild and transient, and their incidence is lower compared to other SNRIs. Serious adverse events are rare, but patients should be monitored for potential cardiovascular effects, particularly in those with pre-existing heart conditions.

In conclusion, S-Venlafaxine (CAS No. 93413-44-6) represents an important advancement in the field of psychopharmacology. Its unique pharmacological properties and favorable safety profile make it a promising candidate for the treatment of various psychiatric disorders. Ongoing research continues to explore its potential applications and optimize its use in clinical practice.

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